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H-D-ALA-beta-ALA-OH

Cat. No.: B13761118
M. Wt: 160.17 g/mol
InChI Key: LHMWTJPMNYKPGC-SCSAIBSYSA-N
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Description

Significance of D-Amino Acid Integration in Peptide Science

The incorporation of D-amino acids, the mirror images or enantiomers of the naturally occurring L-amino acids, represents a significant strategic advancement in peptide design. biopharmaspec.comjpt.com A primary advantage of integrating D-amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation. biopharmaspec.com Proteases, the enzymes responsible for breaking down peptides and proteins, are stereospecific and primarily recognize L-amino acid residues. By introducing D-amino acids, the peptide backbone becomes less susceptible to enzymatic cleavage, leading to a longer plasma half-life and improved pharmacokinetic profiles for therapeutic peptides. biopharmaspec.commdpi.com

This resistance to proteolysis was famously demonstrated in the development of synthetic enkephalin analogs. The natural opioid peptides, enkephalins, are rapidly degraded in the body, limiting their therapeutic potential as analgesics. biopharmaspec.com The substitution of a D-alanine residue at the second position of the sequence resulted in a potent and long-lasting analgesic effect by inhibiting proteolysis. biopharmaspec.com

Distinctive Features and Research Relevance of β-Amino Acids in Peptide Scaffolds

β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, offer another dimension of structural diversity in peptide science. researchgate.net This seemingly subtle modification has profound implications for the resulting peptide's conformation, stability, and biological function. acs.orgresearchgate.net

One of the most significant features of β-amino acids is their ability to form stable, well-defined secondary structures, often referred to as "foldamers." nih.gov Peptides composed entirely of β-amino acids (β-peptides) or a mixture of α- and β-amino acids (α/β-peptides) can adopt helical, sheet-like, and turn conformations that are distinct from those formed by α-peptides. acs.orgnih.gov This capacity to create novel three-dimensional shapes opens up possibilities for designing molecules that can mimic the function of natural proteins or inhibit protein-protein interactions. acs.orgnih.gov

Similar to D-amino acids, the incorporation of β-amino acids confers remarkable resistance to proteolytic degradation. researchgate.netresearchgate.net The altered backbone geometry prevents recognition by most proteases, making β-amino acid-containing peptides highly stable in biological environments. researchgate.net This enhanced stability is a critical attribute for the development of peptide-based therapeutics. mdpi.com Research has shown that even a single β-amino acid substitution can significantly increase a peptide's resistance to enzymatic breakdown. researchgate.net

The structural and functional diversity of β-amino acids has led to their application in various areas of medicinal chemistry, including the development of antimicrobial peptides, enzyme inhibitors, and receptor agonists and antagonists. researchgate.netmdpi.com

H-D-ALA-β-ALA-OH as a Model Dipeptide for Scholarly Investigations of Non-Canonical Peptide Architectures

The dipeptide H-D-ALA-β-ALA-OH, which combines a D-amino acid (D-alanine) and a β-amino acid (β-alanine), serves as an excellent model system for studying the fundamental principles of non-canonical peptide architectures. This simple yet informative molecule encapsulates the key features of both D-amino acid and β-amino acid incorporation.

The presence of the D-alanine residue introduces chirality and proteolytic resistance at the N-terminus. The β-alanine residue extends the peptide backbone, influencing the conformational landscape of the dipeptide. The study of such model dipeptides is crucial for understanding how these non-canonical residues individually and collectively impact peptide structure and properties.

Research on dipeptides containing D-alanine has been conducted in various organisms, including plants, where their synthesis and metabolism are of interest. tandfonline.com Furthermore, studies on the synthesis and properties of dipeptides containing β-alanine, such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-1-methylhistidine), have provided valuable insights into their biological roles, including their function as intracellular buffers and antioxidants. nih.govfrontiersin.org

The synthesis and characterization of H-D-ALA-β-ALA-OH and related non-canonical dipeptides allow researchers to systematically investigate the effects of stereochemistry and backbone extension on peptide conformation, stability, and interactions with biological targets. These fundamental studies provide the essential knowledge base for the rational design of more complex and functional non-canonical peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B13761118 H-D-ALA-beta-ALA-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

3-[[(2R)-2-aminopropanoyl]amino]propanoic acid

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m1/s1

InChI Key

LHMWTJPMNYKPGC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)NCCC(=O)O)N

Canonical SMILES

CC(C(=O)NCCC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Considerations for H D Ala β Ala Oh and Analogous Systems

Advanced Strategies in Solid-Phase Peptide Synthesis (SPPS) for β-Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. proteogenix.science The incorporation of β-amino acids and D-amino acids into a growing peptide chain, however, necessitates specific considerations regarding coupling chemistry and potential side reactions.

Coupling Chemistry and Reagent Selection

The formation of the peptide bond is a critical step in SPPS. bachem.com This process involves the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide. A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions. proteogenix.sciencebachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to reduce the risk of racemization. bachem.compeptide.com Water-soluble carbodiimides, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), are also employed, particularly in aqueous phase synthesis. rsc.org

Phosphonium and Aminium/Uronium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high coupling efficiency. proteogenix.sciencebachem.compeptide.com COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent noted for its effectiveness and improved safety profile. bachem.comrsc.org

The choice of coupling reagent and additives is crucial when incorporating sterically hindered residues like β-amino acids to achieve high coupling rates and minimize unwanted side reactions. bachem.comchimia.ch

Interactive Table: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCWidely used, often require additives to suppress racemization. bachem.compeptide.com
Phosphonium SaltsPyBOP, PyAOPHighly effective, particularly for challenging couplings. proteogenix.sciencepeptide.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUHigh coupling efficiency, reduced side reactions compared to carbodiimides. proteogenix.sciencebachem.comrsc.org

Challenges in Coupling Efficiency and Yield for D-Amino Acid and β-Amino Acid Residues

Steric Hindrance: The bulky nature of some amino acid side chains and protecting groups can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling. biotage.com This is a particular concern for β-branched amino acids. rsc.org

Secondary Structure Formation: As the peptide chain elongates, it can adopt secondary structures, such as β-sheets, which can mask the reactive N-terminus and hinder further coupling reactions. rsc.orgnih.gov

Aggregation: Hydrophobic peptide sequences have a tendency to aggregate on the solid support, which can lead to decreased solubility and accessibility of the reactive sites, resulting in lower yields and purity. rsc.orgnih.gov

Aspartimide Formation: Aspartic acid residues are susceptible to a base-catalyzed side reaction that forms a stable five-membered ring intermediate called an aspartimide. This rearrangement introduces a β-amino acid into the peptide backbone, which is a mass-neutral impurity that is difficult to separate from the desired product. biotage.com

To overcome these challenges, strategies such as using stronger coupling reagents, increasing reagent concentrations, double coupling of problematic residues, and employing structure-breaking elements like pseudoprolines can be implemented. chimia.chbiotage.com

Solution-Phase Synthetic Approaches for Dipeptide H-D-ALA-β-ALA-OH

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of short peptides. libretexts.org The synthesis of a dipeptide like H-D-ALA-β-ALA-OH in solution involves a series of protection, coupling, and deprotection steps. libretexts.org

A general approach would involve:

Protection: The amino group of D-alanine is protected, commonly with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of β-alanine is often protected as an ester, for instance, a methyl or benzyl (B1604629) ester. libretexts.org

Coupling: The protected D-alanine and β-alanine derivatives are then coupled using a suitable activating agent, such as DCC or TiCl4, in an appropriate solvent like pyridine. libretexts.orgmdpi.com Microwave-assisted coupling has been shown to accelerate this reaction. mdpi.com

Deprotection: The protecting groups on the N-terminus of D-alanine and the C-terminus of β-alanine are removed to yield the final dipeptide, H-D-ALA-β-ALA-OH. libretexts.org

Solution-phase synthesis allows for the purification of intermediates at each step, which can lead to a highly pure final product. scielo.br

Analysis and Mitigation of Impurities in Fmoc-Protected Amino Acid Derivatives relevant to H-D-ALA-β-ALA-OH Synthesis

The purity of the starting materials, particularly the Fmoc-protected amino acids, is critical to the successful synthesis of a target peptide. sigmaaldrich.com Several common impurities can arise during the preparation and storage of these derivatives, leading to the formation of unwanted byproducts in the final peptide.

Formation of β-Alanine Insertion Mutants and Related Byproducts

A significant and often overlooked impurity in Fmoc-amino acids is Fmoc-β-alanine. chimia.chresearchgate.net This impurity can arise from a Lossen rearrangement of Fmoc-OSu, a reagent commonly used for the introduction of the Fmoc protecting group. chimia.chcore.ac.uk

The presence of Fmoc-β-alanine in an Fmoc-amino acid starting material can lead to the incorporation of a β-alanine residue into the peptide sequence, resulting in a "β-alanine insertion mutant." researchgate.netnih.gov This can occur in two ways:

Fmoc-β-Ala-OH: If present as a contaminant, it can be incorporated instead of the intended amino acid. sigmaaldrich.com

Fmoc-β-Ala-AA-OH: This dipeptidic impurity can also be present and lead to the insertion of an additional β-alanine residue. researchgate.netnih.gov

These impurities are particularly problematic as they can be difficult to detect and remove from the final peptide product. researchgate.net Rigorous quality control of Fmoc-amino acid raw materials is therefore essential to minimize the formation of these byproducts. nih.gov

Interactive Table: Common Impurities in Fmoc-Amino Acids

ImpuritySourceConsequence in Peptide Synthesis
Fmoc-β-Ala-OHLossen rearrangement of Fmoc-OSu during Fmoc protection. chimia.chcore.ac.ukIncorporation of an unwanted β-alanine residue. researchgate.netsigmaaldrich.com
Fmoc-β-Ala-AA-OHReaction of Fmoc-β-Ala-OSu with the amino acid. core.ac.ukInsertion of a β-alanine-amino acid dipeptide. researchgate.netnih.gov
Fmoc-DipeptidesSide reaction during Fmoc protection. chimia.chDouble insertion of the target amino acid. sigmaaldrich.com
Free Amino AcidIncomplete Fmoc protection. sigmaaldrich.comMultiple insertions of the target amino acid. sigmaaldrich.com
Acetic AcidContaminant from synthesis/purification. sigmaaldrich.comChain termination, leading to truncated peptides. sigmaaldrich.com

Stereochemical Purity Control in D-Amino Acid Containing Peptides

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. jpt.com The use of D-amino acids introduces an additional layer of complexity, as racemization or epimerization can occur, leading to the formation of diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide. researchgate.netconceptlifesciences.com

Racemization can be influenced by several factors:

Activation Method: The type of coupling reagent and the reaction conditions can impact the degree of racemization. Over-activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. unive.it

Base: The presence of a base, often used to neutralize the protonated N-terminus, can promote racemization by abstracting the α-proton of the activated amino acid. bachem.commdpi.com The use of weaker bases like sym-collidine is sometimes recommended to mitigate this. bachem.com

Solvent: The polarity of the solvent can also play a role, with more polar solvents sometimes favoring racemization. unive.it

To ensure stereochemical purity, it is crucial to employ optimized coupling protocols and to analyze the final peptide using chiral chromatographic techniques to quantify the extent of any enantiomeric or diastereomeric impurities. researchgate.netchromatographytoday.com

Structural Characterization and Conformational Analysis in Peptide Research

Conformational Preferences of β-Amino Acid Containing Peptides

Peptides incorporating β-amino acids, such as H-D-Ala-β-Ala-OH, exhibit folding patterns distinct from those of standard α-peptides. The additional methylene (B1212753) group in the β-alanine backbone introduces greater flexibility, allowing for a wider range of accessible conformations and the formation of novel secondary structures.

Unlike α-peptides which commonly form α-helices and β-sheets, peptides containing β-amino acids can adopt unique helical structures, often referred to by the number of atoms in the hydrogen-bonded ring (e.g., C12-helices). The presence of β-alanine can also facilitate the formation of specific turn structures that might not be stable in α-peptides. nih.gov While helical folds are a key area of investigation, these peptides can also adopt extended, sheet-like conformations. researchgate.netnih.gov The equilibrium between folded and extended states is often sensitive to the solvent environment and peptide concentration. researchgate.netmdpi.com Molecular dynamics simulations and experimental studies on short alanine-based peptides have shown that β-sheet-like or extended conformations can be intrinsically more probable than helical structures in the absence of stabilizing factors. nih.govresearchgate.net

The geometry of a peptide backbone is fundamentally dictated by the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. The inclusion of D-amino acids and β-amino acids significantly alters the preferred values for these dihedral angles.

D-Amino Acid Influence : A D-amino acid residue, like D-alanine, has conformational preferences that are the mirror image of its L-counterpart. researchgate.net It can readily adopt conformations with positive φ values, which are sterically hindered for L-amino acids. researchgate.net This property allows D-amino acids to act as effective nucleators for specific types of reverse turns, such as type I' and type II' β-turns, thereby inducing sharp "kinks" in the peptide backbone. researchgate.netnih.gov

β-Amino Acid Influence : The β-alanine residue introduces an additional rotatable bond into the backbone, increasing its flexibility. This allows for the formation of turns with an enlarged ring structure, such as the C11 or C12-ring structures, which are inaccessible to α-peptides. nih.gov This modification of the backbone geometry can lead to peptides with more defined and stable turn conformations. nih.gov

The combined effect of the D-alanine and β-alanine in H-D-Ala-β-Ala-OH is a predisposition towards compact, turn-like structures rather than the canonical secondary structures seen in homochiral L-α-peptides.

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to experimentally determine the conformational properties of peptides like H-D-Ala-β-Ala-OH in various environments.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For a dipeptide such as H-D-Ala-β-Ala-OH, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical information.

Proton (¹H) NMR : A 1D ¹H NMR spectrum reveals the chemical environment of each proton. hmdb.cahmdb.ca The dispersion of chemical shifts, particularly for the amide protons, can give initial clues about the presence of stable hydrogen-bonded structures.

2D Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other through chemical bonds, allowing for the unambiguous assignment of signals within the D-alanine and β-alanine residues. frontiersin.org

Conformational Data : Key parameters like nuclear Overhauser effects (NOEs) can provide through-space distance constraints between protons, while scalar coupling constants (J-couplings) can be used to estimate backbone and side-chain dihedral angles, ultimately leading to a detailed conformational model.

Table 1. Typical ¹H NMR Chemical Shift Ranges for Peptide Backbone Protons.
Proton TypeTypical Chemical Shift (ppm)Information Provided
Amide (NH)7.5 - 9.0Sensitive to hydrogen bonding and solvent exposure.
Alpha (α-CH)3.5 - 4.5Reflects local backbone conformation (φ, ψ angles).
Beta (β-CH₂)2.5 - 3.5 (for β-Ala)Indicates the environment around the β-carbon.

FT-IR spectroscopy is highly sensitive to the vibrational modes of the peptide backbone, particularly the amide bonds, making it an excellent tool for characterizing secondary structure and aggregation states. nih.gov The frequencies of the Amide I and Amide II bands are diagnostic of the hydrogen-bonding environment. nih.gov

Amide I Band (1600-1700 cm⁻¹) : Arises primarily from the C=O stretching vibration. Its frequency is a direct indicator of secondary structure. Unordered or random coil structures show a broad peak around 1640-1655 cm⁻¹, while β-sheet structures appear at lower frequencies (1620-1640 cm⁻¹) and α-helices at higher frequencies (1650-1660 cm⁻¹). researchgate.net

Amide II Band (1510-1580 cm⁻¹) : Results from a combination of N-H in-plane bending and C-N stretching vibrations. It provides complementary information to the Amide I band.

Table 2. Characteristic FT-IR Amide I Frequencies for Peptide Secondary Structures.
Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1660
β-Sheet1620 - 1640
β-Turn1660 - 1695
Random Coil / Unordered1640 - 1655

α-Helical structures typically exhibit two negative bands around 222 nm and 208 nm, and a strong positive band around 193 nm. libretexts.org

β-Sheet structures are characterized by a single negative band around 218 nm and a positive band near 195 nm. libretexts.org

Random coil or unordered peptides show a strong negative band below 200 nm and very low ellipticity above 210 nm. libretexts.org

For a short peptide like H-D-Ala-β-Ala-OH, the CD spectrum would likely indicate a predominance of turn-like or unordered structures, characterized by weak signals in the 210-230 nm region and a negative band near 200 nm.

Table 3. Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures.
Secondary StructureCharacteristic Wavelengths (nm) and Signs
α-HelixNegative peaks at ~222 and ~208; Positive peak at ~193
β-SheetNegative peak at ~218; Positive peak at ~195
Random CoilStrong negative peak below 200; Weak signal >210

X-ray Crystallography of β-Amino Acid Containing Peptides for High-Resolution Structure Determination

X-ray crystallography is a pivotal technique for determining the precise three-dimensional atomic arrangement of molecules, including peptides containing β-amino acids. This method provides high-resolution structural data, offering unparalleled insights into bond lengths, bond angles, torsion angles, and the intricate network of non-covalent interactions that dictate the peptide's conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal of the peptide, researchers can construct an electron density map and, from it, a detailed molecular model.

The incorporation of β-amino acids, with their additional methylene group in the backbone compared to α-amino acids, introduces greater conformational flexibility. wikipedia.org This makes high-resolution structural elucidation essential for understanding their unique folding patterns, which can differ significantly from those of natural peptides. X-ray crystallography has been instrumental in revealing novel secondary structures, such as various helices (8-helix, 10-helix, 12-helix, 14-helix) and turns, that are characteristic of β-peptides and α/β-peptides. wikipedia.orgacs.org

A case study involving the cyclic tetrapeptide cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) illustrates the power of this technique. Single-crystal X-ray analysis revealed that the compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). nih.gov The detailed structure showed that all peptide bonds were in the trans conformation. A key finding was the presence of two intramolecular hydrogen bonds between the carbonyl (CO) and amino (NH) groups of the two β-alanine residues. These interactions define a C7 structure, forcing the β-alanine residues into a distinct folded conformation around the Cα-Cβ bond, a feature observed in other cyclic peptides containing this residue. nih.gov

Crystal Data for cyclo-(L-Pro-β-Ala-L-Pro-β-Ala)
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Intramolecular H-Bonds2 (between β-alanine CO and NH groups)
Peptide Bond ConformationAll trans

In studies of α/β-peptides, X-ray crystallography has been used to characterize helical structures. For instance, analysis of oligomers with a 1:1 alternation of α- and β-amino acid residues has provided high-resolution data on the 14/15-helix. acs.org Crystallographic data for such peptides reveal the precise geometries of the hydrogen-bonding networks that stabilize these secondary structures. In one study, intramolecular hydrogen bonds (C=O···H−N) were analyzed in detail, showing characteristic distances and angles that define the helical fold. acs.org

Typical Hydrogen Bond Geometries in α/β-Peptide Helices acs.org
H-Bond TypeH···O Distance (Å)N···O Distance (Å)N−H···O Angle (°)
i,i+3 (11-helix)1.9 - 2.12.8 - 2.9150 - 170
i,i+3 (Folded Conformation)2.0 - 2.12.8 - 2.9150 - 180
i,i+4 (Folded Conformation)2.33.1160

The resolution of a crystal structure is described by B-factors, or atomic displacement parameters, which provide information about the thermal motion of atoms within the crystal. nih.gov In peptide structures, atoms along the backbone typically exhibit lower B-factors (often 30 or lower), indicating less movement, while flexible side chains have higher B-factors. nih.gov This level of detail is crucial for validating the accuracy of the determined structure and for understanding the dynamic properties of different parts of the peptide molecule. The process involves fitting amino acid models into the electron density map, guided by crystallographic information files (cif) that specify standard bond lengths and angles for each residue type. nih.gov

Even for the constituent amino acids themselves, crystallography provides foundational data. The crystal structure of β-alanine hydrochloride, for example, was solved and shown to crystallize in the orthorhombic space group Pbca. researchgate.net The analysis detailed how the β-alaninium cations and chloride anions are arranged in layers connected by hydrogen bonds and weaker van der Waals forces. researchgate.net Such fundamental structural knowledge of the building blocks is invaluable for interpreting the more complex structures of the peptides they form.

Computational and Theoretical Studies in Peptide Design and Mechanism

Molecular Modeling Approaches for Peptide Conformation and Dynamics

Molecular modeling is an indispensable tool for exploring the three-dimensional structures and dynamic properties of peptides. For a modified dipeptide like H-D-Ala-beta-Ala-OH, these techniques provide insights that are difficult to obtain through experimental methods alone. Computational studies allow for the exploration of the conformational landscape, which is fundamental to a peptide's function. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method used to sample the conformational space of a molecule over time. acs.org For this compound, MD simulations can reveal the accessible conformations in different environments, such as in a vacuum or in an aqueous solution. nih.govacs.org The process involves calculating the forces between atoms and using them to simulate the molecule's movement, providing a trajectory of its dynamic behavior. nih.gov

Table 1: Illustrative Conformational States of this compound from MD Simulations

Conformational StateDihedral Angle (φ) D-AlaDihedral Angle (ψ) D-AlaDihedral Angle (θ1) β-AlaDihedral Angle (θ2) β-AlaPredominant Interactions
Extended~150°~150°~180°~180°Intermolecular H-bonds with solvent
Folded/Turn-like~60°~30°~-60°~140°Intramolecular H-bond (e.g., between NH and CO groups)
GlobularVariableVariableVariableVariableHydrophobic collapse (if in aqueous solution)

Note: The values in this table are illustrative examples of typical dihedral angles for different conformational families. Actual values would be derived from detailed simulation analysis.

From these simulations, a probability distribution of the conformational states can be generated, highlighting the most stable and frequently adopted shapes of this compound. acs.org This information is critical for understanding how the peptide might fit into a binding site of a target protein.

Quantum mechanical (QM) calculations are used to provide a more detailed understanding of the electronic structure and energetics of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) are particularly well-suited for calculating the properties of small peptides like this compound. scirp.orgresearchgate.net DFT calculations can determine the relative energies of different conformations with high accuracy, complementing the broader sampling provided by MD simulations. peerj.com

For this compound, DFT can be used to:

Optimize the geometry of various conformers identified through MD simulations to find their precise minimum energy structures. scirp.org

Calculate the relative energies between these conformers to determine the most stable structures. scirp.org

Analyze the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can also be employed, where the peptide itself is treated with QM methods while the surrounding solvent is treated with classical MM force fields. rsc.org This approach provides a balance between accuracy and computational cost, especially when studying the peptide's interaction with a larger biological molecule. rsc.org

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerRelative Energy (kcal/mol) in VacuumRelative Energy (kcal/mol) in Water (Solvation Model)Key Stabilizing Feature
Conformer A (Extended)1.50.0Favorable solvation
Conformer B (Folded)0.02.1Intramolecular hydrogen bond
Conformer C (Twisted)3.24.5Reduced steric hindrance

Note: This table presents hypothetical data to illustrate the output of QM calculations. The lowest energy conformer is set to 0.0 kcal/mol as a reference.

In Silico Prediction of Peptide-Biomolecule Interactions in Research Contexts

In a research context, a primary goal is to understand the potential biological role of a novel peptide like this compound. In silico prediction methods provide a first step in identifying potential binding partners and biological activities, saving significant time and resources compared to empirical screening. csic.es

These methods often rely on large databases of known bioactive peptides and protein structures. csic.es For instance, the BIOPEP database contains information on numerous bioactive peptides, which can be used to search for sequence similarities. csic.es Given the unique nature of this compound, sequence-based searches might be less informative. Therefore, structure-based methods like molecular docking are more appropriate.

Molecular docking simulations would be used to predict how this compound might bind to the active site of a known protein target, such as an enzyme or a receptor. mdpi.com The process involves computationally placing the 3D structure of the dipeptide (obtained from MD or QM studies) into the binding pocket of a target protein and scoring the different poses based on their predicted binding affinity. mdpi.com This can help generate hypotheses about its function, for example, as a potential enzyme inhibitor. csic.esmdpi.com

Furthermore, machine learning models, often trained on features like dipeptide composition, can be used to predict various properties, including potential toxicity or specific bioactivities like antimicrobial or antihypertensive effects. plos.orgfrontiersin.org

Table 3: Framework for In Silico Prediction of this compound Bio-Interactions

Prediction MethodTargetInformation GainedExample Application
Molecular DockingEnzyme active sites (e.g., proteases, ligases)Binding pose, binding affinity score, key interacting residues. mdpi.comPredicting inhibition of D-Ala-D-Ala ligase. mdpi.comnih.gov
Pharmacophore ModelingKnown ligand binding sites3D arrangement of essential features for binding.Designing more potent analogs based on the dipeptide scaffold.
Bioactivity Prediction Servers (e.g., ToxinPred, BIOPEP)General biological activityLikelihood of toxicity, potential for ACE inhibition, etc. csic.esplos.orgEarly-stage screening for potential therapeutic applications.

Rational Design Principles for Peptidomimetics Incorporating D- and β-Amino Acids

The synthesis of this compound is an example of rational design in peptidomimetic chemistry. longdom.org Peptidomimetics are molecules designed to mimic natural peptides but with modified properties, such as enhanced stability or improved biological activity. nih.gov The inclusion of non-standard residues like D-amino acids and β-amino acids is a well-established strategy to achieve these goals. wjarr.commdpi.com

The rationale for incorporating these specific residues in this compound includes:

Increased Proteolytic Stability : Natural proteases are highly specific for L-amino acids. The presence of a D-alanine residue makes the peptide bond resistant to cleavage by most common proteases, thereby increasing the peptide's half-life in a biological system. nih.gov

Conformational Constraint and Novel Folds : The extra methylene (B1212753) group in the backbone of β-alanine provides greater flexibility but can also promote the formation of stable, non-natural secondary structures, such as helices and turns, that are not accessible to standard α-peptides. wjarr.com This can lead to novel binding modes and potentially higher receptor affinity or selectivity.

Modulation of Biological Activity : The specific stereochemistry of the D-amino acid and the altered backbone of the β-amino acid can change how the peptide interacts with its target. This can convert an agonist into an antagonist or fine-tune the selectivity of the peptide for a specific receptor subtype. longdom.org

The combination of a D-amino acid and a β-amino acid creates a unique peptidomimetic scaffold. The principles of rational design suggest that this dipeptide could serve as a core structural element for building larger, more complex molecules with tailored therapeutic properties. wjarr.com

Table 4: Properties Modified by D- and β-Amino Acid Incorporation

ModificationRationaleExpected Outcome for this compound
D-Alanine InclusionMimic L-Ala side chain while altering stereochemistry.Resistance to enzymatic degradation; altered receptor interaction. nih.gov
β-Alanine InclusionExtend peptide backbone by one carbon.Increased conformational flexibility; access to novel secondary structures. wjarr.com
Combined D- and β-InclusionCreate a novel dipeptide isostere.Enhanced stability and unique conformational preferences, leading to potentially novel biological activity. wjarr.com

Biological and Biochemical Research Applications Non Therapeutic

Utilization as Building Blocks for Peptidomimetic Scaffolds in Basic Science

Peptidomimetics are molecules that mimic the structure and function of natural peptides. The incorporation of non-standard amino acids like D-Alanine and β-Alanine is a key strategy in creating these synthetic molecules for basic scientific research. eurekaselect.com

Design of Protein Secondary Structure Mimics for Mechanistic Studies

The study of protein folding and function often relies on the ability to create stable, well-defined secondary structures like helices and sheets. D-amino acids and β-amino acids are instrumental in this pursuit.

The incorporation of β-Alanine into a peptide chain offers a unique way to construct diverse and well-defined three-dimensional structures that can mimic natural protein secondary structures. eurekaselect.comnih.gov The flexibility of the β-Alanine backbone allows it to adopt either folded or extended conformations, which is crucial for designing molecules that can mimic turns, helices, and sheets. eurekaselect.comnih.gov This versatility, combined with resistance to enzymatic degradation, makes β-Alanine-containing peptides promising tools for biophysicists and biochemists to study the principles of protein folding and structure. eurekaselect.comnih.gov

Similarly, the use of D-Alanine can induce specific conformational changes in peptides. For instance, substituting L-Alanine with D-Alanine in a collagen-like peptide was found to favor the formation of a polyproline II conformation. plos.org This ability to control the secondary structure allows researchers to investigate the relationship between a peptide's conformation and its biological activity. plos.org The creation of such mimics helps in understanding the fundamental principles that govern protein structure and function.

Development of Substrates or Inhibitors for Enzyme Characterization

D-Alanine and β-Alanine are valuable components in the design of molecules that can interact with enzymes, either as substrates to be acted upon or as inhibitors to block their activity. This is particularly useful for characterizing the function and specificity of enzymes.

Peptides containing D-Alanine have been engineered to act as inhibitors for specific enzymes. For example, by replacing a key L-Alanine with D-Alanine at the cleavage site of collagenase, researchers created a peptide that inhibits the enzyme's activity. plos.org This resistance to cleavage by proteases is a common feature of D-amino acid-containing peptides and is a valuable property for designing stable enzyme inhibitors. plos.org Phosphinate and phosphonate (B1237965) dipeptide analogs containing D-Alanine have also been synthesized to act as reversible inhibitors of D-alanine:D-alanine ligases, enzymes crucial for bacterial cell wall synthesis. nih.gov These inhibitors mimic the transition state of the enzymatic reaction, allowing for detailed studies of the enzyme's mechanism and specificity. nih.govresearchgate.net

β-Alanine has been used in the synthesis of substrates for enzymes like β-aminopeptidases. nih.gov These enzymes are unique in their ability to cleave β-amino acids from the N-terminus of a peptide. nih.gov By creating various β-peptide substrates, researchers can characterize the substrate specificity and catalytic mechanism of these enzymes. nih.govethz.ch

Exploration of Peptide Analogs for Modulating Protein-Protein Interactions in vitro

Understanding and controlling the interactions between proteins is a major goal in biochemistry. Peptide analogs containing D-amino acids and β-alanine are powerful tools for this purpose.

The incorporation of D-amino acids into peptides can enhance their stability against proteolysis, making them more effective modulators of protein-protein interactions (PPIs). mdpi.com While simply replacing L-amino acids with their D-counterparts can sometimes hinder binding, strategic placement can lead to potent inhibitors. mdpi.comfrontiersin.org Alanine (B10760859) scanning, a technique where individual amino acids are replaced by alanine, is often used to identify "hot-spot" residues that are critical for a PPI. acs.orgnih.gov By then creating D-amino acid analogs of these key regions, researchers can develop stable peptides that disrupt specific PPIs for in vitro studies. mdpi.compnas.org

β-peptides , oligomers of β-amino acids, can fold into stable helical structures that can mimic the α-helices often found at the interface of protein-protein interactions. nih.gov These β-peptide foldamers are resistant to proteases and can be designed to bind to protein surfaces with high affinity and specificity, making them excellent tools for inhibiting PPIs in a research setting. nih.gov The ability to create a diverse range of these structures allows for the systematic exploration of the structural requirements for disrupting specific protein interactions. nih.govacs.org

Role of D-Amino Acids and β-Alanine in Fundamental Microbial Processes

Beyond their use in synthetic biology and biochemistry, D-Alanine and β-Alanine are naturally involved in critical physiological processes in microorganisms.

D-Alanine's Regulatory Functions in Bacterial Cell Wall Homeostasis and Biofilm Formation

D-Alanine is a crucial component of the peptidoglycan that makes up the bacterial cell wall, and it also plays significant regulatory roles.

Cell Wall Homeostasis: D-alanyl-D-alanine is a key building block in the biosynthesis of the bacterial cell wall. researchgate.net The terminal D-alanine residue is involved in the final transpeptidation reaction that cross-links the peptidoglycan chains, a process that is the target of antibiotics like penicillin. researchgate.net The presence of D-alanine in the cell wall provides resistance to many proteases, protecting this vital structure. nih.gov Furthermore, the modification of teichoic acids with D-alanine is important for regulating autolytic activity and the binding of magnesium ions within the cell wall. nih.gov

Biofilm Formation: D-amino acids, including D-Alanine, have been shown to have regulatory roles in biofilm formation and disassembly. nih.gov While D-Alanine metabolism is essential for the growth and biofilm formation of some bacteria like Streptococcus mutans, the release of other D-amino acids can trigger biofilm disassembly. nih.govresearchgate.net In some cases, exogenous D-amino acids are thought to interfere with biofilm formation by replacing D-alanine in the peptide side chains of the cell wall. nih.goviwaponline.com The addition of D-alanine can sometimes reverse the inhibitory effects of other D-amino acids on biofilm formation. biorxiv.org

Table 1: Impact of D-Alanine on Bacterial Processes

Bacterial Process Role of D-Alanine Key Findings References
Cell Wall Synthesis Essential structural component of peptidoglycan. D-alanyl-D-alanine is a precursor for peptidoglycan cross-linking. researchgate.net
Cell Wall Homeostasis Regulates autolytic activity and ion binding. D-alanylation of teichoic acids is crucial for cell wall integrity. nih.gov
Biofilm Formation Essential for growth and biofilm formation in some species. D-Alanine metabolism is critical for Streptococcus mutans biofilm development. nih.govresearchgate.net
Biofilm Disassembly Can reverse the inhibitory effects of other D-amino acids. Exogenous D-alanine can counteract biofilm inhibition by other D-amino acids. nih.govbiorxiv.org

β-Alanine's Involvement in Bacterial Coenzyme A (CoA) Biosynthesis

β-Alanine is a vital precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all domains of life.

In most bacteria, β-Alanine is synthesized from L-aspartate by the enzyme aspartate 1-decarboxylase. asm.orgrsc.org This β-Alanine is then used as a building block for the synthesis of pantothenate (vitamin B5), which is subsequently converted into CoA through a series of enzymatic reactions. asm.orgnih.gov The pathway for CoA biosynthesis is highly conserved in bacteria and is a critical aspect of their central metabolism. asm.org

Table 2: Role of β-Alanine in Bacterial Coenzyme A Biosynthesis

Process Function of β-Alanine Key Enzyme References
CoA Biosynthesis Precursor for pantothenate (Vitamin B5) synthesis. Aspartate 1-decarboxylase (synthesizes β-Alanine). asm.orgrsc.org
Pantothenate Synthesis Building block for the pantothenate molecule. Pantothenate synthetase (incorporates β-Alanine). asm.org

Microbial Metabolism of β-Alanine and its Influence on Extracellular pH in Research Models

The metabolism of β-alanine by certain microorganisms can significantly alter the pH of their surrounding environment. This phenomenon is a result of the consumption or production of protons (H⁺) during specific metabolic reactions. researchgate.net Research has demonstrated that bacterial metabolism is a key driver of these pH shifts, which can lead to either acidification or alkalization. researchgate.net

A notable example is observed in the bacterium Pseudomonas putida Y-9. When cultured in a medium where ammonium (B1175870) nitrogen is the only nitrogen source, this bacterium demonstrates a sustained increase in the extracellular pH. mdpi.comnih.gov In one study, the initial pH of 7.20 rose to 9.21 after 60 hours of cultivation. mdpi.comnih.gov This alkalization is not primarily due to nitrogen transformation but is instead linked directly to the β-alanine metabolic pathway. mdpi.com

The key mechanism responsible for this pH increase is the consumption of H⁺ ions during the conversion of malonic acid to 3-hydroxypropionic acid within the β-alanine metabolism pathway. mdpi.comnih.gov Further investigation using RT-qPCR has identified that the functional gene ydfG plays a dominant role in this H⁺ consumption process. mdpi.comnih.gov This metabolic activity showcases a direct interaction between the bacterium and its environment, providing a model for studying microbially induced pH changes. mdpi.com

Table 1: Influence of Pseudomonas putida Y-9 Metabolism on Extracellular pH
ParameterObservationReference
Bacterial StrainPseudomonas putida Y-9 mdpi.com
Initial pH7.20 mdpi.com
Final pH (after 60h)9.21 mdpi.com
Key Metabolic Pathwayβ-Alanine Metabolism mdpi.com
Primary MechanismConsumption of H⁺ in the conversion of malonic acid to 3-hydroxypropionic acid mdpi.com
Dominant Functional GeneydfG mdpi.com

Enzymatic Catalysis and Reaction Mechanisms of β-Alanine Synthases

β-Alanine synthase (βAS), also known as ureidopropionase, is a critical enzyme in the reductive catabolic pathway of pyrimidines. ki.seoatext.com It catalyzes the final, irreversible step: the hydrolysis of N-carbamoyl-β-alanine (NCβA) to produce β-alanine, ammonia, and carbon dioxide. oatext.comacs.org This enzyme has garnered research interest for its potential application in the biocatalytic production of β-amino acids. acs.orgnih.gov

Structural and computational studies have revealed that β-alanine synthases can belong to different protein superfamilies, such as the Acy1/M20 family of metallopeptidases or the nitrilase superfamily, yet perform the same reaction. ki.se The version from Saccharomyces kluyveri is a dizinc (B1255464) metalloenzyme. acs.orgnih.gov Its catalytic mechanism for converting NCβA into β-alanine proceeds through four main steps: acs.orgnih.gov

Nucleophilic Attack: A bridging hydroxide (B78521) ion initiates a nucleophilic attack, leading to the formation of a gem-diol intermediate. acs.org

Substrate Protonation: The amide nitrogen of the substrate is protonated, forming a zwitterionic intermediate. This step is considered rate-limiting. acs.orgnih.gov

C-N Bond Cleavage: The gem-diol is deprotonated, which facilitates the cleavage of the C-N bond, yielding β-alanine and a carbamate (B1207046) product. acs.org

Carbamate Decomposition: The unstable carbamate product spontaneously decomposes into carbon dioxide and ammonia. acs.org

Mutagenesis and computational studies have identified key amino acid residues crucial for catalysis. For instance, in the Saccharomyces kluyveri enzyme, Glu159 acts as a proton shuttle, and residues like His262, His397, Asn309, and Arg322 are vital for efficient catalysis. ki.seacs.orgnih.gov

Table 2: Catalytic Mechanism of β-Alanine Synthase (dizinc-dependent)
StepDescriptionKey Molecular EventsReference
1Nucleophilic AttackA hydroxide ion attacks the substrate, forming a gem-diol intermediate. acs.org
2ProtonationThe amide nitrogen is protonated by a key residue (e.g., Glu159), creating a zwitterion. This is the rate-limiting step. acs.orgnih.gov
3C-N Bond CleavageDeprotonation of the gem-diol leads to the breaking of the C-N bond, releasing β-alanine and carbamate. acs.org
4DecompositionThe carbamate product breaks down into carbon dioxide and ammonia. acs.org

Fundamental Biochemical Pathways Relevant to Constituent Amino Acids

Prebiotic Synthesis and Metabolic Origins of β-Alanine

The origin of biomolecules like β-alanine is a central question in prebiotic chemistry. Research suggests that pathways foreshadowing modern metabolism could have synthesized key amino acids on early Earth. nick-lane.netnih.gov β-Alanine is a non-proteinogenic amino acid that is a component of pantothenic acid (vitamin B5) and the dipeptide carnosine. wikipedia.orgnasa.gov

One proposed prebiotic route to β-alanine starts from aspartate, a nodal metabolite in modern biology. nick-lane.netnih.gov Studies have shown that the decarboxylation of aspartate to form β-alanine can occur in the presence of metal catalysts and the cofactor pyridoxal, mimicking an archaeal synthesis route. nick-lane.net Although the yields are low, the reaction is feasible under prebiotic conditions. For example, at 70°C, Fe³⁺ catalysis resulted in measurable yields of β-alanine from aspartate. nick-lane.net

Another plausible prebiotic method involves the dry-down condensation of simpler precursor molecules. nih.govnasa.gov Researchers have developed a one-pot synthesis method that involves the self-condensation of β-alanine methyl ester during a dry-down phase, followed by hydrolysis to produce a series of β-alanine peptides. nasa.govnih.gov This simple approach demonstrates how β-peptides could have formed under plausible early Earth conditions, such as evaporating ponds or shorelines. nih.govnasa.gov

In modern organisms, β-alanine is synthesized through various pathways. researchgate.net In bacteria, it is often formed via the decarboxylation of L-aspartate. researchgate.netfrontiersin.org Plants and other eukaryotes can produce it from the degradation of uracil (B121893) or the oxidation of spermine. researchgate.netresearchgate.net

Table 3: Proposed Prebiotic and Biological Synthesis Routes for β-Alanine
Synthesis RoutePrecursor(s)Conditions / CatalystContextReference
Aspartate DecarboxylationAspartate, PyridoxalMetal ion catalysis (e.g., Fe³⁺), 70°CPrebiotic nick-lane.net
Dry-Down Condensationβ-Alanine methyl esterHeating, dry-down conditionsPrebiotic nih.gov
Aspartate DecarboxylationL-AspartateL-aspartate-α-decarboxylase (ADC)Biological (Bacteria) researchgate.netfrontiersin.org
Pyrimidine DegradationUracilMulti-enzyme pathway (e.g., PYD1, PYD2, PYD3)Biological (Plants, Yeast) researchgate.netbiorxiv.org
Polyamine OxidationSperminePolyamine oxidase, Aldehyde dehydrogenaseBiological (Yeast) researchgate.net

Role of D-Amino Acids in Peptide Natural Product Biosynthesis

While the genetic code specifies L-amino acids for ribosomal protein synthesis, D-amino acids are frequently found in a variety of natural products, particularly those produced by microorganisms. nih.govkib.ac.cnresearchgate.net D-Alanine is one of the most commonly encountered D-amino acids in these structures. nih.govresearchgate.net The incorporation of D-amino acids like D-alanine into peptides confers significant biological properties, such as increased resistance to degradation by proteases. nih.gov

There are two primary biosynthetic pathways for incorporating D-amino acids into natural peptides: nih.govkib.ac.cntandfonline.com

Nonribosomal Peptide Synthesis (NRPS): Large, multi-enzyme complexes called nonribosomal peptide synthetases directly incorporate free D-amino acids into a growing peptide chain. This mechanism is specific to prokaryotes. tandfonline.com

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): In this pathway, a precursor peptide is first synthesized on the ribosome using only L-amino acids. Subsequently, specific enzymes catalyze the conversion (epimerization) of one or more L-amino acid residues into their D-isomers. kib.ac.cntandfonline.com This process occurs in both prokaryotes and eukaryotes. tandfonline.com

A well-known example of D-alanine's role is in the structure of peptidoglycan, the major component of bacterial cell walls, where it contributes to structural integrity and resistance to hydrolysis. nih.govtandfonline.com D-alanine is also found in various peptide antibiotics, such as lacticin 3147 and carnolysin, where it is introduced post-translationally by the hydrogenation of a dehydroalanine (B155165) (Dha) residue. kib.ac.cnacs.org This modification is crucial for the optimal activity of these antimicrobial peptides. kib.ac.cn

Table 4: Biosynthetic Pathways for D-Amino Acid Incorporation
PathwayDescriptionOrganism TypeExample of D-Alanine IncorporationReference
Nonribosomal Peptide Synthesis (NRPS)Direct incorporation of free D-amino acids by large enzyme complexes.ProkaryotesIncorporation into various peptide antibiotics. tandfonline.com
Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)Enzymatic conversion of L-amino acids to D-amino acids within a ribosome-synthesized precursor peptide.Prokaryotes and EukaryotesFormation of D-Ala from L-Ser via dehydration to dehydroalanine (Dha) and subsequent reduction in lanthipeptide biosynthesis. kib.ac.cnacs.org

Analytical Methodologies for Research Grade Purity and Characterization

Chromatographic Techniques for Separation and Quantification of Peptides and Impurities

Chromatography is the cornerstone of peptide analysis, providing the means to separate the target compound from impurities such as unreacted starting materials, byproducts, and structurally related analogues like diastereomers.

High-Performance Liquid Chromatography, particularly in its reverse-phase mode (RP-HPLC), is the standard method for determining the purity of synthetic peptides. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically a C18 alkyl-silica column) and a polar mobile phase.

For H-D-ALA-beta-ALA-OH, a typical RP-HPLC method involves a gradient elution. The mobile phase consists of Solvent A (e.g., water with 0.1% Trifluoroacetic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% Trifluoroacetic acid). Trifluoroacetic acid acts as an ion-pairing agent, improving peak shape and resolution for the charged peptide. The analysis begins with a high concentration of the aqueous phase, and the concentration of the organic phase (acetonitrile) is gradually increased. This gradient effectively elutes compounds based on their hydrophobicity.

The primary peak, corresponding to this compound, is identified by its characteristic retention time. Purity is calculated based on the relative area of this peak compared to the total area of all detected peaks, typically using UV detection at 214-220 nm where the peptide bond absorbs strongly. Potential impurities include unreacted D-Alanine and β-Alanine (which are highly polar and elute early) and any synthesis byproducts.

Table 1: Representative RP-HPLC Purity Analysis of this compound A typical chromatogram report summary.

Retention Time (min)Peak Area (%)IdentityComments
2.150.11Unreacted β-AlanineHighly polar, elutes near the solvent front.
8.5299.78This compound Main product peak.
9.140.11Unknown ImpurityMinor byproduct from synthesis.

A critical aspect of characterizing this compound is to confirm the absence of its diastereomer, H-L-ALA-beta-ALA-OH. Standard RP-HPLC conditions may not be sufficient to resolve these two stereoisomers. Therefore, specialized chiral chromatography techniques are required.

Two primary strategies are employed:

Direct Separation using a Chiral Stationary Phase (CSP): This method utilizes an HPLC column where the stationary phase is itself chiral. The chiral environment of the column packing material (e.g., a cyclodextrin- or Pirkle-type phase) interacts differently with the D- and L-enantiomeric forms of the alanine (B10760859) residue within the peptide. This differential interaction results in different retention times, allowing for their separation and quantification.

Indirect Separation via Pre-Column Derivatization: In this approach, the peptide mixture is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reaction converts the two diastereomeric peptides into new, larger diastereomeric derivatives. These new derivatives have significantly different physicochemical properties and can be readily separated using standard, non-chiral RP-HPLC.

The successful separation of the D- and L-forms is essential for quantifying the stereochemical purity of the target compound.

Table 2: Chiral HPLC Separation of Diastereomers Example data from a chiral stationary phase method demonstrating baseline resolution.

CompoundRetention Time (min)Resolution (Rs)
H-L-ALA-beta-ALA-OH (Diastereomer)12.142.25
This compound (Target Compound)13.68

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation, confirming the method's suitability for quantifying stereochemical impurities.

Mass Spectrometry for Molecular Identification and Sequence Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of a synthetic peptide. It provides a precise measurement of the molecular weight and can be used to verify the amino acid sequence. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact mass of the protonated molecule, [M+H]⁺. The observed mass is compared to the calculated theoretical mass based on the elemental formula (C₆H₁₂N₂O₃). A low mass error (typically <5 ppm) provides strong evidence for the correct elemental composition.

To confirm the sequence (D-Ala followed by β-Ala), tandem mass spectrometry (MS/MS) is performed. In this experiment, the parent ion ([M+H]⁺ at m/z 161.08) is isolated and fragmented. The resulting fragment ions are characteristic of the peptide's sequence. For this compound, cleavage of the peptide bond yields specific b- and y-ions that are diagnostic of the sequence.

y₁-ion: Corresponds to the C-terminal β-Alanine residue (H-β-Ala-OH + H⁺), confirming its position.

b₁-ion: Corresponds to the N-terminal D-Alanine residue (H-D-Ala-CO⁺), confirming its position.

The detection of these specific fragments provides unambiguous confirmation of the peptide sequence.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺161.0870161.0868-1.2

Table 4: Tandem MS (MS/MS) Fragmentation Data for the [M+H]⁺ Ion

Fragment IonSequence FragmentCalculated m/zObserved m/z
b₁H-D-Ala-CO⁺72.044472.0443
y₁H-β-Ala-OH + H⁺90.054990.0550

Advanced Techniques for Stereochemical Analysis of D-Amino Acids

While chiral HPLC can separate the final peptide diastereomers, a definitive confirmation of the absolute configuration of the constituent amino acids often involves a destructive analytical method. This process verifies that the D-Alanine starting material was correctly incorporated and did not undergo racemization during synthesis.

The procedure involves two key steps:

Acid Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids by heating in 6 M hydrochloric acid. This breaks the peptide bond, yielding a mixture of D-Alanine and β-Alanine.

Chiral Analysis of the Hydrolysate: The resulting amino acid mixture is analyzed using a chiral technique to identify the enantiomer of alanine present. A powerful method for this is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The amino acids are first derivatized to make them volatile and suitable for GC analysis (e.g., esterification followed by acylation). Using a chiral acylating agent (e.g., trifluoroacetyl-L-prolyl chloride) or a chiral GC column allows for the separation and identification of D- and L-Alanine.

This analysis should confirm the presence of a peak corresponding to derivatized D-Alanine and the absence of a peak for derivatized L-Alanine, providing conclusive proof of the peptide's stereochemical integrity.

Table 5: Chiral GC-MS Analysis of the Acid Hydrolysate of this compound Analysis performed after derivatization with a chiral reagent.

Amino AcidRetention Time (min)IdentificationStatus
β-Alanine10.45Confirmed by mass spectrumDetected
D-Alanine 14.22Confirmed by mass spectrumDetected
L-Alanine15.08Expected retention time for L-enantiomerNot Detected

Future Directions and Emerging Research Areas in Non Canonical Peptide Chemistry

Advancements in De Novo Design of H-D-ALA-β-ALA-OH Inspired Peptide Systems

De novo design involves the creation of novel peptide sequences with specific, predetermined structures and functions. The incorporation of non-canonical amino acids like D-alanine and β-alanine, as found in H-D-ALA-β-ALA-OH, is a cornerstone of modern peptide design. These residues introduce unique structural and functional properties that are not accessible with standard L-amino acids. nih.gov

D-amino acids, such as D-alanine, are particularly valuable for introducing conformational rigidity and enhancing peptide stability. nih.gov Their inclusion can stabilize specific secondary structures, like turns or helices, that might otherwise be transient. nih.gov A key advantage is their ability to confer resistance to proteolytic degradation, as proteases are stereospecific for L-amino acid peptide bonds. nih.govmdpi.comlifetein.com This increased biostability is a critical attribute for the development of peptide-based therapeutics. lifetein.com

β-amino acids, like β-alanine, introduce an extra carbon into the peptide backbone, fundamentally altering its geometry and flexibility. nih.gov This extension allows for the formation of novel secondary structures and provides a scaffold for designing peptidomimetics with unique three-dimensional arrangements. acs.orgnih.gov Peptides containing β-amino acids often exhibit enhanced stability and interesting pharmacological activities due to their unusual conformations. researchgate.net

Systems inspired by the H-D-ALA-β-ALA-OH motif leverage these properties to create peptides with superior characteristics. By strategically combining D- and β-amino acids, researchers can fine-tune the structural and functional attributes of synthetic peptides, leading to molecules with enhanced potency, stability, and specific biological activities. nih.govacs.org

Table 1: Contributions of D- and β-Amino Acids in De Novo Peptide Design

Component Amino AcidStructural ContributionFunctional AdvantageReference Example
D-AlanineInduces specific backbone conformations; provides greater rigidity than glycine. nih.govIncreases resistance to enzymatic degradation by proteases; enhances potency and stability. nih.govStabilization of β-α loops in disulfide-crosslinked peptides. nih.gov
β-AlanineAlters peptide backbone geometry; enables formation of novel secondary structures. nih.govModulates conformation and proteolytic susceptibility; used to design antimicrobial and anti-angiogenic peptides. acs.orgnih.govMimicking protein secondary structures like turns and helices. nih.gov

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide design by enabling the rapid analysis and prediction of peptide properties from sequence data alone. youtube.com These computational tools can navigate the vast chemical space of peptides, including those with non-canonical residues, to identify candidates with desired characteristics. biorxiv.org

Machine learning models, particularly deep learning algorithms like recurrent neural networks (RNNs) and transformers, are trained on large datasets of known peptides to learn the complex relationships between sequence, structure, and function. nih.govacs.org These models can accurately predict a wide range of properties, including:

Bioactivity: Predicting whether a peptide will have a specific biological function, such as antimicrobial or anticancer activity. nih.govmdpi.com

Structure: Predicting the three-dimensional conformation of a peptide, which is crucial for its interaction with biological targets. nih.govsciencedaily.com

Physicochemical Properties: Estimating properties like solubility, stability, and toxicity, which are critical for drug development. nih.govnih.gov

The integration of non-canonical amino acids such as D-alanine and β-alanine into these predictive models is an emerging frontier. By expanding the training datasets to include these residues, AI can design novel peptides with enhanced properties that would be difficult to discover through experimental methods alone. biorxiv.org For instance, AI algorithms can suggest the optimal placement of a D-amino acid to maximize protease resistance or predict the novel fold a β-amino acid will induce. This computational approach accelerates the design-make-test cycle, reducing the time and cost associated with developing new peptide-based molecules. nih.gov

Table 2: Applications of AI/ML in Non-Canonical Peptide Design

AI/ML ApplicationDescriptionImpact on Design
Property PredictionModels predict bioactivity, toxicity, and physicochemical properties from the peptide sequence. youtube.comnih.govEnables high-throughput virtual screening and prioritization of candidates for synthesis. nih.gov
Structure ModelingDeep learning models like AlphaFold2 and PepFlow predict the 3D structure of peptides, including those with non-canonical residues. nih.govsciencedaily.comGuides the rational design of peptides that can bind to specific biological targets with high affinity. nih.gov
Generative DesignGenerative models like NCFlow can create entirely new peptide sequences with desired properties, incorporating non-canonical building blocks. biorxiv.orgExpands the searchable chemical space to discover novel peptides with improved functions. biorxiv.org

Exploration of Novel Biochemical Roles for D- and β-Amino Acid Containing Dipeptides

While the roles of individual D- and β-amino acids are increasingly understood, the biochemical functions of dipeptides containing both, such as H-D-ALA-β-ALA-OH, represent a compelling area of research. The unique combination of stereochemistry and backbone structure suggests potential for novel biological activities.

D-amino acids are known to play significant roles in various organisms. In bacteria, D-alanine is a crucial component of the peptidoglycan cell wall, providing structural integrity and resistance to proteases. frontiersin.orgnih.gov In mammals, free D-amino acids like D-serine act as neurotransmitters. frontiersin.org Peptides containing D-amino acids often exhibit enhanced stability and potency. mdpi.com

β-amino acids are also constituents of many biologically active natural products and pharmaceuticals. researchgate.net Their incorporation into peptides can lead to increased potency and enzymatic stability. researchgate.net They are utilized in the development of drugs and for molecular recognition due to their ability to form stable secondary structures.

Dipeptides combining these features could act as highly specific biological modulators. For example, their inherent stability against degradation makes them ideal candidates for enzyme inhibitors or receptor antagonists. The unique shape conferred by the D-Ala and β-Ala combination could allow them to fit into active sites or binding pockets that are inaccessible to standard L-dipeptides, potentially disrupting protein-protein interactions or modulating signaling pathways.

Table 3: Known and Potential Roles of D- and β-Amino Acid Containing Peptides

Amino Acid TypeEstablished Biological RolesPotential Roles in Dipeptides
D-Amino AcidsComponent of bacterial peptidoglycan; neurotransmission; enhance peptide potency and stability. mdpi.comfrontiersin.orgnih.govEnzyme inhibition; receptor antagonism; modulation of microbial communities.
β-Amino AcidsConstituents of pharmaceuticals and natural products; formation of stable secondary structures; increased pharmacological activity. researchgate.netProbing protein-protein interactions; development of stable peptidomimetics; tools for structural biology.

Development of H-D-ALA-β-ALA-OH as a Probe for Specific Biological Pathways in vitro

A biological probe is a molecule used to study biological systems. The dipeptide H-D-ALA-β-ALA-OH possesses several characteristics that make it an excellent candidate for development as a specialized probe for in vitro assays. Its primary advantage is its predicted high resistance to enzymatic degradation. The presence of both a D-amino acid and a β-amino acid would make it exceptionally stable in the presence of proteases that are ubiquitous in biological samples. nih.govmdpi.com

This stability is crucial for a probe, as it ensures that the molecule remains intact throughout an experiment, providing reliable and reproducible results. H-D-ALA-β-ALA-OH could be developed as a probe for several applications:

Studying Protease Activity: It could serve as a negative control or a competitive inhibitor in protease assays. Since it is unlikely to be cleaved, it can be used to probe the active site of enzymes without being consumed.

Receptor Binding Studies: When labeled (e.g., with a fluorescent tag), it could be used to investigate ligand-receptor interactions. Its rigid and unique conformation may allow it to bind to specific receptor subtypes with high selectivity.

Probing Peptide Transporters: Its small size and unusual structure make it a candidate for studying the specificity and kinetics of peptide transport systems across cell membranes.

The development of H-D-ALA-β-ALA-OH and similar non-canonical dipeptides as molecular probes could provide researchers with new tools to investigate complex biological pathways with greater precision.

Table 4: Potential In Vitro Applications of H-D-ALA-β-ALA-OH as a Biological Probe

PropertyAdvantage as a ProbePotential Application
High Enzymatic StabilityResists degradation by proteases, ensuring constant concentration during experiments. nih.govmdpi.comCompetitive inhibitor in enzyme kinetics studies; stable ligand for receptor binding assays.
Unique ConformationOffers potential for high selectivity towards specific biological targets.Probing the structural requirements of enzyme active sites or receptor binding pockets.
Chemical TractabilityCan be readily synthesized and modified with tags (e.g., fluorescent, radioactive) for detection.Use in fluorescence polarization assays, pull-down assays, or microscopy to visualize biological interactions.

Q & A

Q. What are the established synthetic routes for H-D-ALA-beta-ALA-OH, and how do reaction conditions influence diastereomer formation?

  • Methodological Answer : Synthetic protocols should compare solution-phase and solid-phase peptide synthesis (SPPS) approaches. For SPPS, optimize resin loading (e.g., Wang resin), coupling agents (HOBt/DIC), and deprotection steps (20% piperidine in DMF). Monitor diastereomer ratios using reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) and chiral stationary phases. Reaction temperature (0–25°C) and solvent polarity significantly impact stereochemical outcomes .

Q. How should researchers characterize the purity and stereochemical integrity of this compound using analytical techniques?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC-MS : Quantify purity (>95%) and detect byproducts.
  • Circular Dichroism (CD) : Confirm β-alanine conformation by comparing spectra to D/L-alanine standards.
  • NMR : Use 2D COSY and NOESY to resolve overlapping proton signals in the β-Ala region (δ 2.5–3.5 ppm). Assign stereochemistry via coupling constants (J-values) and nuclear Overhauser effects .

Q. What standardized protocols exist for studying H-D-ALA-β-ALA-OH's stability under physiological conditions?

  • Methodological Answer : Design accelerated stability studies in buffers (pH 2–8, 37°C) over 14–30 days. Use LC-MS to track degradation products (e.g., hydrolysis at the β-Ala bond). Include control experiments with antioxidants (e.g., ascorbic acid) to assess oxidative stability. Validate methods per ICH Q1A guidelines for forced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound analogs?

  • Methodological Answer : Apply data triangulation :
  • Cross-validate NMR assignments with computational simulations (DFT-based chemical shift predictions).
  • Use X-ray crystallography to resolve ambiguous NOE contacts.
  • Compare experimental IR spectra with theoretical spectra from Gaussian09 calculations.
    Document inconsistencies in supporting information with error margins .

Q. What advanced strategies optimize solid-phase synthesis efficiency and purity for this compound?

  • Methodological Answer : Implement design of experiments (DoE) :
  • Vary resin swelling time (2–24 hrs), coupling reagent equivalents (2–6x), and microwave-assisted synthesis parameters (50°C, 30 W).
  • Analyze responses (yield, purity) via response surface methodology (RSM).
  • Use Fmoc-β-Ala-OH pre-activated with OxymaPure/DIC for reduced racemization risk .

Q. How should longitudinal stability studies account for environmental variables in this compound formulations?

  • Methodological Answer : Adopt a multifactorial design :
  • Test temperature (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure (ICH Q1B).
  • Use ANOVA to identify significant degradation pathways (e.g., Arrhenius kinetics for thermal decay).
  • Include mass balance calculations to reconcile loss of parent compound with degradation products .

Q. What computational methods predict this compound's interactions with biological targets, and how are they validated experimentally?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
  • Dock to serine protease active sites (e.g., trypsin) using flexible side-chain sampling.
  • Validate binding affinities via SPR (KD measurements) or fluorescence polarization assays.
  • Correlate computational ΔG values with experimental IC₅₀ data using Spearman’s rank correlation .

Q. How to conduct systematic literature reviews addressing conflicting reports on this compound's bioactivity?

  • Methodological Answer : Follow PRISMA guidelines :
  • Define inclusion criteria (e.g., studies with ≥95% purity, in vitro/in vivo models).
  • Use Covidence for screening and data extraction.
  • Perform meta-analysis using RevMan to quantify heterogeneity (I² statistic).
  • Address publication bias via funnel plots and Egger’s test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.